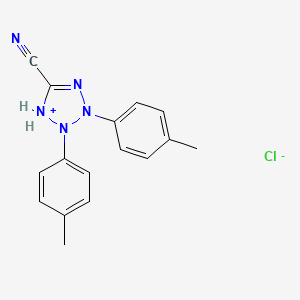
Benzyl beta-D-xylobioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl beta-D-xylobioside is a glycoside compound consisting of a benzyl group attached to a beta-D-xylobiose moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Glycosides like this compound are known for their role in various biochemical processes and their potential as bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl beta-D-xylobioside can be synthesized through enzymatic transglycosylation reactions. One method involves the use of xylanase enzymes from sources such as Aureobasidium pullulans. The reaction typically involves the use of xylan and benzyl alcohol as substrates, with the enzyme facilitating the transfer of the xylobiose unit to the benzyl group .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts in supercritical fluids. For instance, the acetone powder of Aureobasidium pullulans can be used in supercritical carbon dioxide or fluoroform to achieve high yields of the desired glycoside .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl beta-D-xylobioside undergoes various chemical reactions, including hydrolysis and transglycosylation. The compound can be hydrolyzed by beta-D-xylosidase enzymes, which cleave the glycosidic bond to release the constituent sugars .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using beta-D-xylosidase from Selenomonas ruminantium.
Transglycosylation: Enzymatic transglycosylation using xylanase enzymes in the presence of benzyl alcohol.
Major Products Formed:
Hydrolysis: Produces benzyl alcohol and beta-D-xylobiose.
Transglycosylation: Produces this compound from xylan and benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Benzyl beta-D-xylobioside has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its potential role in biological processes involving glycosides.
Medicine: Explored for its potential bioactive properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of bio-based surfactants and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of Benzyl beta-D-xylobioside involves its interaction with specific enzymes that recognize and cleave glycosidic bonds. Beta-D-xylosidase enzymes, for example, act on this compound by hydrolyzing the glycosidic bond, releasing the constituent sugars. The molecular targets include the active sites of these enzymes, where catalysis occurs through an inversion mechanism .
Vergleich Mit ähnlichen Verbindungen
Benzyl beta-primeveroside: A glycoside with a similar structure but different sugar moieties.
4-Nitrophenyl beta-D-xylopyranoside: Another glycoside used in enzymatic studies.
Uniqueness: Benzyl beta-D-xylobioside is unique due to its specific glycosidic linkage and the presence of a benzyl group, which imparts distinct chemical and biological properties. Its synthesis and reactions are well-studied, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H24O9 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-phenylmethoxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C17H24O9/c18-10-7-24-17(14(21)12(10)19)26-11-8-25-16(15(22)13(11)20)23-6-9-4-2-1-3-5-9/h1-5,10-22H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17+/m1/s1 |
InChI-Schlüssel |
COVJUVXXRSHKFY-NKFCZLKDSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OCC3=CC=CC=C3)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OCC3=CC=CC=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B12435383.png)
![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B12435407.png)
![N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12435411.png)
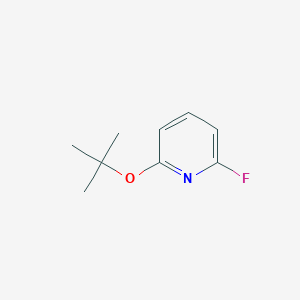
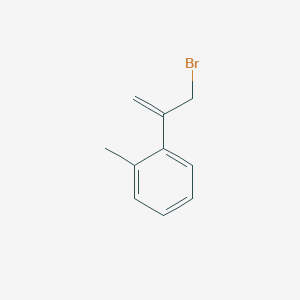
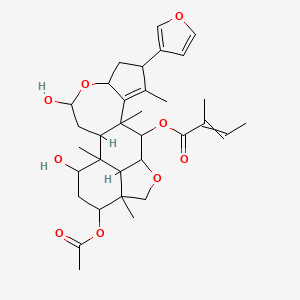
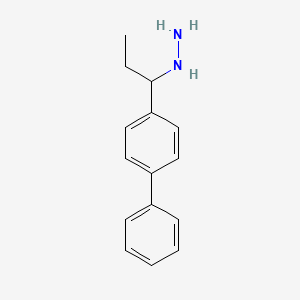


![1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12435445.png)
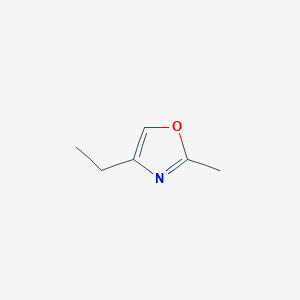
![(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12435449.png)

